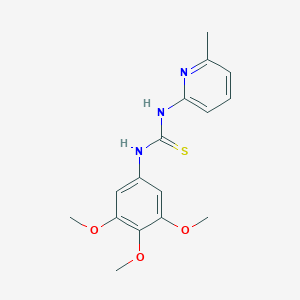

![molecular formula C16H19NO4 B495140 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 331987-27-0](/img/structure/B495140.png)

2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

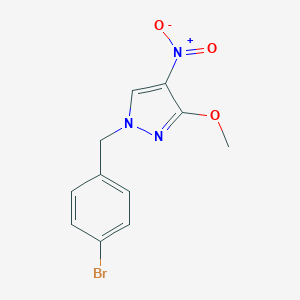

The compound “2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C16H19NO4 . The molecule consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, attached to a carboxylic acid group (COOH). Additionally, it has an acetylphenyl carbamoyl group attached to it .

Scientific Research Applications

Chemical Structure and Properties

- The compound 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid is related to various cyclic imide and open-chain amide carboxylic acid derivatives. These derivatives, including similar compounds like rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, have been studied for their crystal structures and hydrogen-bonding patterns, which are crucial in understanding their chemical properties and potential applications (Smith & Wermuth, 2012).

Role in Anaerobic Decomposition

- Cyclohexane carboxylic acid derivatives, similar to 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, have been identified as intermediates in the anaerobic decomposition of benzoic acid during methane fermentation. These intermediates are crucial in understanding the biodegradation processes of complex organic compounds (Keith et al., 1978; Keith et al., 1952).

Pharmacological Properties

- Certain derivatives of cyclohexane carboxylic acids have shown varied pharmacological properties, including antispasmodic activity. While this specific compound was not directly studied, related compounds provide a basis for investigating potential pharmacological applications (Veer & Oud, 2010).

Synthetic Applications

- Cyclohexene carboxylic acid derivatives, similar to the target compound, have been synthesized and used in various chemical transformations. These include iodination and epoxidation, showcasing their utility as building blocks in organic synthesis (Gómez-Sánchez & Marco-Contelles, 2005).

Supramolecular Architectures

- Cyclohexane carboxylic acid derivatives can form complex supramolecular structures with various organic bases. This aspect is crucial for developing new materials and understanding molecular interactions (Shan, Bond & Jones, 2003).

Protective Groups in Synthesis

- Carboxylic acid derivatives, similar to the compound , have been used as photoremovable protecting groups in synthetic chemistry. This application is significant for creating 'caged compounds' used in biochemistry and organic synthesis (Zabadal et al., 2001).

Gel and Fiber Formation

- Some cyclohexane carboxylic acid derivatives have exhibited the ability to form gels and fibers in certain solvents, showing potential for material science applications (Enozawa, Honna & Iyoda, 2007).

properties

IUPAC Name |

2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFDTLCMOBABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

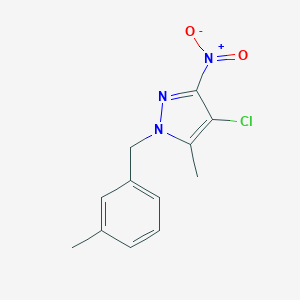

![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)

![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)

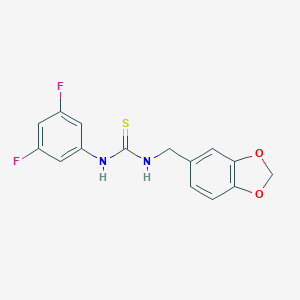

![N-(3,5-difluorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B495075.png)

![2-(acetylamino)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B495076.png)

![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)

![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-benzoimidazole](/img/structure/B495080.png)